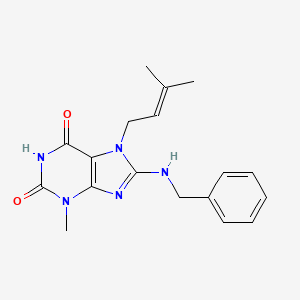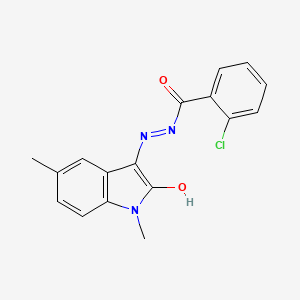
N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide typically involves multi-step organic reactions that may include nitration, amidation, and coupling reactions. These compounds are synthesized and characterized by spectroscopic methods and elemental analysis, ensuring the correct structure and purity (Saeed, Hussain, & Flörke, 2008).
Molecular Structure Analysis
The molecular structure of benzamides like N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide can be elucidated using techniques such as X-ray crystallography. Such analyses reveal the crystalline structure, dihedral angles between aromatic rings, and the orientation of nitro groups, which are crucial for understanding the compound's chemical behavior (Ayoob & Hawaiz, 2023).
Chemical Reactions and Properties
Benzamides like N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide undergo various chemical reactions, including nucleophilic substitution and hydrogen bonding, due to the presence of the nitro group and the amide functionality. These reactions contribute to the compound's potential biological activities and interactions with other molecules (Wardell, Skakle, Low, & Glidewell, 2005).
Physical Properties Analysis
The physical properties of benzamides such as solubility, melting point, and crystalline structure are influenced by the compound's molecular geometry and intermolecular forces. Studies on similar compounds provide insights into how these properties are affected by different substituents and molecular arrangements (Moreno-Fuquen, Azcárate, & Kennedy, 2014).
Chemical Properties Analysis
The chemical properties of N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide, including reactivity, stability, and interactions with other chemical species, are determined by the functional groups present in the molecule. The nitro and amide groups play significant roles in determining the compound's acidity, basicity, and potential for forming hydrogen bonds and other intermolecular interactions (Buzarevski, Mikhova, & Popovski, 2014).
科学的研究の応用
Corrosion Inhibition
One notable application of N-phenyl-benzamide derivatives, which are structurally similar to N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide, is in corrosion inhibition. Mishra et al. (2018) investigated the effects of substituents on the inhibition behavior of these compounds for mild steel in acidic environments. The study found that certain substituents can significantly enhance the inhibition efficiency, providing valuable insights into the design of corrosion inhibitors (Mishra et al., 2018).
Chemosensors for Cyanide Detection
N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. Sun et al. (2009) highlight the high selectivity and practical application of these compounds for monitoring cyanide concentrations, showcasing their potential in environmental monitoring and safety applications (Sun, Wang, & Guo, 2009).
Crystal Structure Analysis
The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide was detailed by Saeed, Hussain, and Flörke (2008), providing insight into molecular configurations and interactions. This type of research is fundamental in the development of new materials and pharmaceuticals, offering a base for understanding molecular behavior and properties (Saeed, Hussain, & Flörke, 2008).
Antimicrobial Agents
Ertan et al. (2007) synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives and evaluated them for their antibacterial and antifungal activities. This research underlines the potential of nitrophenyl benzamide derivatives as foundational compounds in developing new antimicrobial agents (Ertan et al., 2007).
Antidiabetic Potential
Thakal, Singh, and Singh (2020) explored the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase enzymes. Their findings suggest significant promise for these compounds in developing antidiabetic medications, further supported by molecular dynamic and docking studies (Thakal, Singh, & Singh, 2020).
特性
IUPAC Name |
N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-18-10-6-11-19(15-18)23(25)26)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNFLOSMHCFXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)


![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)

![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)
![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)